6-phenoxyhexan-1-ol
Overview
Description
Synthesis Analysis
Phenoxyhexanol can be synthesized by the reaction of phenol and 1-hexanol in the presence of an acid catalyst. The reaction is carried out under reflux with constant stirring, and the product is purified by recrystallization.Molecular Structure Analysis
The molecular formula of “1-Hexanol, 6-phenoxy-” is C12H18O2 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
Alcohols like “1-Hexanol, 6-phenoxy-” have broad-spectrum antimicrobial activity against bacteria, yeasts, and mold . They have antibacterial properties and are effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum .Physical and Chemical Properties Analysis
“1-Hexanol, 6-phenoxy-” is a relatively stable compound at room temperature and pressure, with a melting point of 73-76°C and a boiling point of 318-322°C. It is soluble in water, ethanol, and ether but is insoluble in most organic solvents.Scientific Research Applications
Cytochrome P-450 and Hydroxylation of n-Hexane
The hydroxylation of n-hexane by rat liver microsomes, involving cytochrome P-450, results in the formation of various hexanol isomers, including 1-hexanol. This process demonstrates the enzymatic specificity and the contribution of different cytochrome P-450 isoforms to n-hexane metabolism, which is relevant in understanding xenobiotic processing and potential toxicological implications (Morohashi et al., 1983).
Behavioral Responses to Green Leaf Volatiles
Research on the tarnished plant bug, Lygus lineolaris, reveals that hexanol compounds, including 1-hexanol, are major volatile components affecting insect behavior. These compounds play a role in the bug's response to environmental stimuli, which has implications for understanding pest behavior and developing management strategies (Wardle et al., 2003).
Plant Bug Pheromone Research
The sex pheromone composition of the alfalfa plant bug, Adelphocoris lineolatus, includes hexanol compounds. Research into these compounds provides insights into insect communication and mating behaviors, contributing to the development of pheromone-based pest management techniques (Koczor et al., 2021).
Biocompatibility in Cardiovascular Tissue Engineering
Poly (3-hydroxybutyrate-co-3-hydroxyhexanoate, PHBHHx) shows promise for cardiovascular tissue engineering due to its biocompatibility. Research into PHBHHx and its applications in hybrid materials for vascular scaffolds highlights the potential for using hexanol-related compounds in medical implants and tissue regeneration (Wu et al., 2008).
Mechanism of Action
Safety and Hazards
When handling “1-Hexanol, 6-phenoxy-”, safety measures should be taken to avoid exposure . It is a mild skin irritant, and high concentrations of its vapors can cause irritation to the eyes and respiratory tract . Ingesting the compound may lead to harmful effects on the central nervous system . It is classified as a combustible liquid, and as such, precautions should be taken to prevent exposure to fire or high temperatures .
Properties
IUPAC Name |
6-phenoxyhexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAAHYOKTFZJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485192 | |
Record name | 1-Hexanol, 6-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16654-54-9 | |
Record name | 1-Hexanol, 6-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60485192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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